molecular formula C11H11N3O4S B5554733 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B5554733
M. Wt: 281.29 g/mol
InChI Key: PDIPUMFFNWHUPM-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a high-purity chemical compound designed for research and development applications. This molecule features a hybrid structure combining a dihydropyrimidine core with a sulfonamide moiety, a combination known in medicinal chemistry for yielding biologically active molecules. Dihydropyrimidine derivatives are a privileged scaffold in drug discovery and have been associated with a diverse range of biological activities, including antifungal , antioxidant , and anti-inflammatory effects . Specifically, some dihydropyrimidine derivatives have been investigated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX) . The sulfonamide functional group is a common pharmacophore found in many clinically approved drugs and is known to inhibit various enzymes, such as carbonic anhydrases . This makes sulfonamide-containing compounds valuable tools for studying enzyme function and for the development of new therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore its mechanism of action and inhibitory potential against specific biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols. For specific data on purity, solubility, and storage conditions, please refer to the Certificate of Analysis (CoA).

Properties

IUPAC Name

N-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIPUMFFNWHUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and solvent systems.

Chemical Reactions Analysis

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in designing new antibiotics and anticancer agents.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the manufacture of dyes and polymers.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Core Structure : Benzamide (aromatic carboxylic acid amide) vs. dihydropyrimidine sulfonamide.
  • Functional Groups : Hydroxyl (-OH) at position 2 of the benzene ring; amide (-CONH-) linkage to a 3,4-dimethoxyphenethyl group.
  • Synthesis : Synthesized via room-temperature condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Properties : Melting point = 96°C; distinct NMR profiles (Tables 1 and 2 in the source) .

N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Core Structure : Dihydropyrimidine carboxamide vs. sulfonamide.
  • Functional Groups : Carboxamide (-CONH-) at position 4; oxadiazole and fluorobenzyl substituents.

Implications of Structural Variations

  • Sulfonamide vs. Carboxamide : Sulfonamides typically exhibit stronger acidic properties (pKa ~10–11) due to the sulfonyl group, enhancing binding to metalloenzymes like carbonic anhydrase. Carboxamides, with pKa ~15–17, prioritize hydrogen bonding .
  • Aromatic Substituents : The 4-methylphenyl group in the target compound may improve membrane permeability compared to Rip-B’s polar methoxy groups or the fluorobenzyl group in the carboxamide analogue .
  • Synthetic Complexity : The dihydropyrimidine core often requires multi-step synthesis, whereas Rip-B’s benzamide structure is accessible via single-step condensation .

Biological Activity

2-Hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a pyrimidine ring with various functional groups, including a hydroxyl group and a sulfonamide group, which contribute to its reactivity and biological interactions.

Chemical Structure

The structural formula can be represented as follows:

C12H12N2O4S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Demonstrated antifungal properties against species such as Candida albicans and Aspergillus spp.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : It binds to the active sites of certain enzymes, disrupting their function. This is particularly relevant in the context of bacterial cell wall synthesis.
  • Protein Interactions : The compound may also interact with proteins involved in critical cellular processes, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The compound displayed promising activity against both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent.

Study 2: Cancer Cell Inhibition

Another research study focused on the anticancer properties of this compound. It was tested on various cancer cell lines:

Cell LineIC50 (µM)Effect
MDA-MB-231 (Breast)15Significant growth inhibition
A549 (Lung)20Moderate growth inhibition
HeLa (Cervical)25Mild growth inhibition

The results suggest that the compound could selectively inhibit cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-hydroxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation of a pyrimidine precursor. For example:

Step 1 : Condensation of 4-methylaniline with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.

Step 2 : Cyclization of the intermediate with a dihydropyrimidinone precursor under reflux in anhydrous ethanol .

  • Optimization Tips :

  • Use high-purity reagents to minimize side reactions.

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

  • Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of aromatic intermediates .

    Synthetic Step Reagents/Conditions Yield Range Reference
    SulfonylationPyridine, 0–5°C60–75%
    CyclizationEthanol, reflux45–65%

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy or nephelometry. The sulfonamide group may confer limited aqueous solubility, requiring co-solvents (e.g., 10% DMSO) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C). Monitor via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for structural confirmation?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (DFT or machine learning tools). For example, the sulfonamide NH proton typically appears at δ 10–12 ppm, while the dihydropyrimidinone carbonyl resonates near δ 165–170 ppm .

  • IR Spectroscopy : Validate sulfonamide S=O stretches (1150–1350 cm1^{-1}) and pyrimidinone C=O (1680–1720 cm1^{-1}). Discrepancies may indicate tautomeric forms or impurities .

    Functional Group NMR Shift (ppm) IR Stretch (cm1^{-1}) Reference
    Sulfonamide S=O-1150–1350
    Pyrimidinone C=O165–1701680–1720

Q. What experimental designs are suitable for studying the compound’s enzyme inhibition kinetics?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or dihydrofolate reductase).
  • Assay Design :

Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (KdK_d).

Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive).

  • Data Interpretation : Compare IC50_{50} values with structural analogs (e.g., fluorophenyl derivatives) to assess substituent effects .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., desiccated, -20°C).
  • Assay Variability : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Structural Analogues : Compare with derivatives (e.g., 4-fluorophenyl or bromophenyl variants) to isolate substituent-specific effects .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly in published synthetic protocols?

  • Key Factors :

  • Intermediate Stability : Hydrolysis of sulfonamide intermediates in humid conditions can reduce yields. Use anhydrous solvents and inert atmospheres .
  • Catalyst Efficiency : Transition-metal catalysts (e.g., Pd/C) may degrade under prolonged heating. Optimize reaction time and temperature .

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